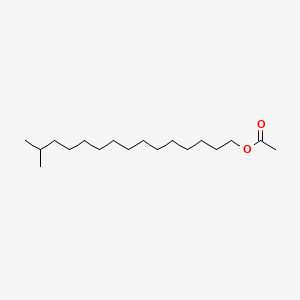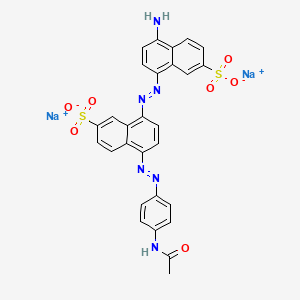
Titanium(4+) methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(4+) methacrylate is a coordination compound where titanium is in the +4 oxidation state and is coordinated with methacrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science, catalysis, and biomedical engineering. The methacrylate ligands provide the compound with unique properties that can be exploited in different chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride (TiCl4) with methacrylic acid (CH2=C(CH3)COOH) in the presence of a base. The reaction typically proceeds as follows:
[ \text{TiCl}_4 + 4 \text{CH}_2=\text{C(CH}_3)\text{COOH} \rightarrow \text{Ti(CH}_2=\text{C(CH}_3)\text{COO)}_4 + 4 \text{HCl} ]
This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate ligands can participate in free radical polymerization, leading to the formation of polymeric materials.
Coordination Reactions: The titanium center can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of titanium dioxide and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Coordination Reactions: Ligands such as phosphines, amines, and other carboxylates can be used to form new complexes.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Major Products
Polymerization: Polymers with methacrylate backbones.
Coordination Reactions: Various titanium complexes with different ligands.
Hydrolysis: Titanium dioxide and methacrylic acid.
Applications De Recherche Scientifique
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of hybrid materials and nanocomposites with enhanced mechanical and thermal properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and oxidation reactions.
Biomedical Engineering: Utilized in the development of biocompatible coatings and materials for medical implants and devices.
Environmental Science: Employed in the preparation of photocatalytic materials for environmental remediation.
Mécanisme D'action
The mechanism by which titanium(4+) methacrylate exerts its effects depends on the specific application. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate ligands can undergo radical polymerization, leading to the formation of polymeric chains. In biomedical applications, the compound’s biocompatibility and ability to form stable coatings are crucial for its effectiveness.
Comparaison Avec Des Composés Similaires
Titanium(4+) methacrylate can be compared with other titanium-based compounds, such as titanium(4+) oxoacrylates and titanium(4+) alkoxides. While all these compounds contain titanium in the +4 oxidation state, they differ in their ligands and resulting properties:
Titanium(4+) oxoacrylates: These compounds have oxo and acrylate ligands, providing different reactivity and applications, particularly in the formation of nanomaterials with antiwear properties.
Titanium(4+) alkoxides: These are commonly used as precursors for titanium dioxide in sol-gel processes and have applications in coatings and catalysis.
This compound is unique due to its methacrylate ligands, which allow for polymerization and the formation of hybrid materials with specific properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the methacrylate ligands, make it a valuable material for research and development in fields such as materials science, catalysis, and biomedical engineering.
Propriétés
Numéro CAS |
94275-87-3 |
|---|---|
Formule moléculaire |
C16H20O8Ti |
Poids moléculaire |
388.19 g/mol |
Nom IUPAC |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
Clé InChI |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)







![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)

